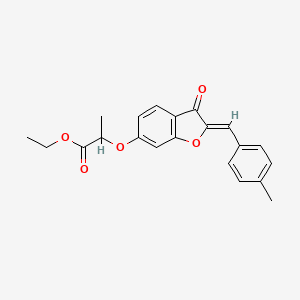
(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of important transition metals (Co, Cu, Zn, Ni) with a Schiff base, which is formed as a condensation product of primary amine with carbonyl compounds . The Schiff base is synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced techniques such as IR, NMR, mass, and elemental analysis for elucidation .Chemical Reactions Analysis
The compound, being a Schiff base, can effectively form metal complexes. These complexes have shown evidence of importance in inorganic and organic chemistry due to their biological activity .Applications De Recherche Scientifique
Crystal Structure Analysis
The research on compounds structurally related to (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate often focuses on their crystal structure to understand their molecular geometry and intramolecular interactions. For instance, the study of Dabigatran etexilate tetrahydrate reveals detailed crystallographic analysis, showcasing how the molecular components, such as benzene and pyridine rings, interact within the crystal lattice, forming specific dihedral angles and hydrogen bonding patterns. This type of research can provide insights into the structural foundations that might influence the physical and chemical properties of related compounds (Hong-qiang Liu et al., 2012).
Synthesis and Molecular Interaction
Another avenue of research involves the synthesis of related compounds and exploring their molecular interactions. The synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, for example, highlights the Knoevenagel condensation reaction, a method that can be applied to create various benzofuran derivatives, including this compound. This research provides valuable information on the synthetic routes and the structural aspects of the compound, such as Z conformation, which is crucial for understanding its reactivity and potential applications (Ajay Kumar Kariyappa et al., 2016).
Heterocyclic Chemistry
The reactions and synthesis of 3-oxo-2,3-dihydrobenzofuran derivatives serve as a foundational element in heterocyclic chemistry, demonstrating the versatility of these compounds in forming various heterocyclic structures. Research in this area can lead to the development of new materials or pharmaceuticals with unique properties. The study by J. Mérour and F. Cossais (1991) on the synthesis of pyran derivatives from 3-oxo-2,3-dihydrobenzofuran exemplifies the potential for creating diverse molecular structures, which could include derivatives similar to the compound (J. Mérour & F. Cossais, 1991).
Antimicrobial Activity
Research into the antimicrobial activity of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, highlights the potential biomedical applications of these molecules. Understanding their antimicrobial properties can lead to the development of new drugs or preservatives. The study conducted by Ajay Kumar Kariyappa et al. showcases the process of characterizing these compounds and assessing their antimicrobial effectiveness, providing a basis for further research into related benzofuran derivatives (Ajay Kumar Kariyappa et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-9-10-17-18(12-16)26-19(20(17)22)11-15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRZFCLVBSNMEL-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


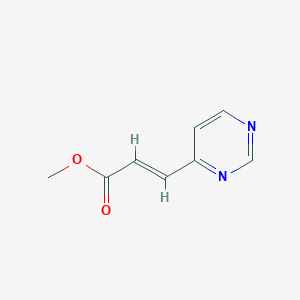
![3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2733528.png)
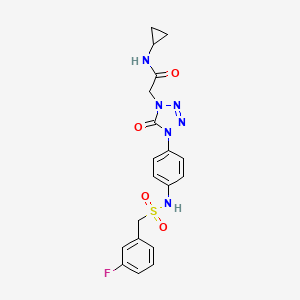
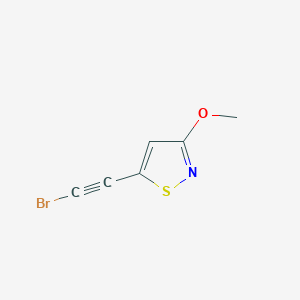

![N-(3-methylisothiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2733535.png)
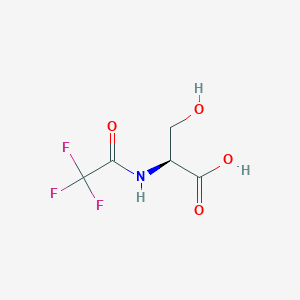
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2733541.png)
![ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2733543.png)
![1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2733544.png)

![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)
![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)